molecular formula C25H23ClN6 B607968 HOE 32020 CAS No. 23554-99-6

HOE 32020

Cat. No.: B607968
CAS No.: 23554-99-6
M. Wt: 442.951
InChI Key: QXGLWDFFMBHOFL-UHFFFAOYSA-N
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Description

HOE 32020, also known as Hoechst 32020, is a blue fluorescent dye used primarily for staining DNA. It is part of the Hoechst series of dyes, which are known for their ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine. This compound is soluble in water and organic solvents such as dimethyl formamide and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HOE 32020 involves the reaction of 2-(4-chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving the formation of benzimidazole rings and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes steps such as purification, crystallization, and quality control to meet the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

HOE 32020 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding to DNA is facilitated by the interaction with the minor groove, which enhances its fluorescence properties .

Common Reagents and Conditions

The common reagents used with this compound include dimethyl sulfoxide and phosphate-buffered saline for preparing stock and working solutions. The dye is stable at temperatures between 2-6°C and can be stored for long periods when protected from light .

Major Products Formed

The major product formed from the interaction of this compound with DNA is a fluorescent complex that emits blue light upon excitation. This property is utilized in various fluorescence-based assays and imaging techniques .

Mechanism of Action

HOE 32020 exerts its effects by binding to the minor groove of DNA, particularly in adenine-thymine-rich regions. This binding enhances the fluorescence intensity of the dye, making it a valuable tool for visualizing and quantifying DNA. The molecular target of this compound is the DNA double helix, and its binding does not significantly alter the structure of the DNA .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGLWDFFMBHOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856157
Record name 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23554-99-6
Record name 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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